

# Application Notes: FRET-Based Membrane Fusion Assay Using DOPG-Containing Vesicles

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## Compound of Interest

Compound Name: *Dioleoyl phosphatidylglycerol*

Cat. No.: *B1253120*

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## Introduction

Membrane fusion is a fundamental biological process essential for events such as neurotransmitter release, viral entry, and intracellular trafficking.[1] The study of membrane fusion mechanisms and the factors that modulate it is crucial in cell biology and for the development of drug delivery systems, such as liposomes.[2] This document details a robust method for monitoring membrane fusion in real-time using a Förster Resonance Energy Transfer (FRET)-based assay with vesicles containing 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG).

DOPG is an anionic phospholipid that can mimic the negatively charged surfaces of biological membranes.[3][4] The inclusion of DOPG in model vesicles is therefore critical for studying electrostatic interactions during fusion events. The FRET-based assay offers a sensitive and quantitative approach to measure the kinetics and extent of membrane fusion by monitoring the mixing of lipid components.[5]

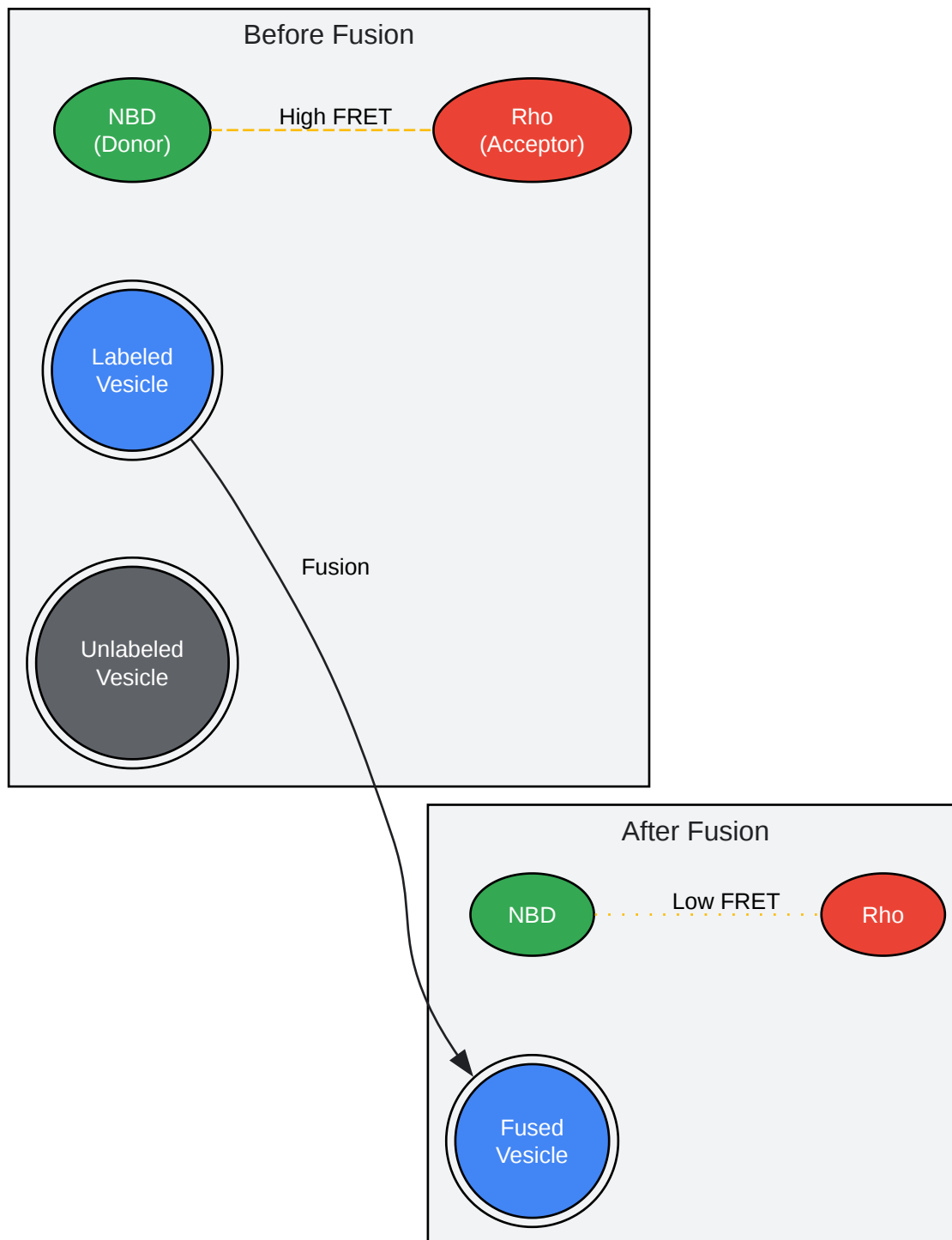
## Principle of the Assay

The assay relies on the principle of FRET between two different fluorescent lipid probes incorporated into the same vesicle population ("labeled vesicles").[5] A commonly used FRET

pair is N-(7-nitro-2-1,3-benzoxadiazol-4-yl) phosphatidylethanolamine (NBD-PE) as the donor and Lissamine Rhodamine B PE (Rh-PE) as the acceptor.[5][6]

Initially, the donor (NBD-PE) and acceptor (Rh-PE) probes are in close proximity within the membrane of the labeled vesicles, resulting in efficient FRET.[7] When these labeled vesicles fuse with a population of unlabeled vesicles (containing DOPG but no fluorescent probes), the membrane surface area increases, causing the probes to become diluted.[7][8] This increased distance between the donor and acceptor molecules leads to a decrease in FRET efficiency. The reduction in FRET is observed as an increase in the donor's fluorescence emission and a simultaneous decrease in the acceptor's emission.[9][10] The change in fluorescence intensity can be directly correlated to the extent of membrane fusion.[2]

## Principle of FRET-Based Membrane Fusion Assay



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Caption: Principle of the FRET-based membrane fusion assay.

## Protocols

### I. Materials and Reagents

The following tables summarize the necessary reagents, buffer compositions, and lipid formulations for the assay.

Table 1: Reagent and Buffer Compositions

Reagent/Buffer	Components	Concentration	Purpose
Hydration Buffer	TES, NaCl, EDTA	10 mM, 100 mM, 1 mM	Vesicle rehydration
Assay Buffer	TES, NaCl	10 mM, 100 mM	Fusion reaction medium
Chloroform	CHCl <sub>3</sub>	N/A	Lipid solvent
Nitrogen Gas	N <sub>2</sub>	N/A	Drying lipid film

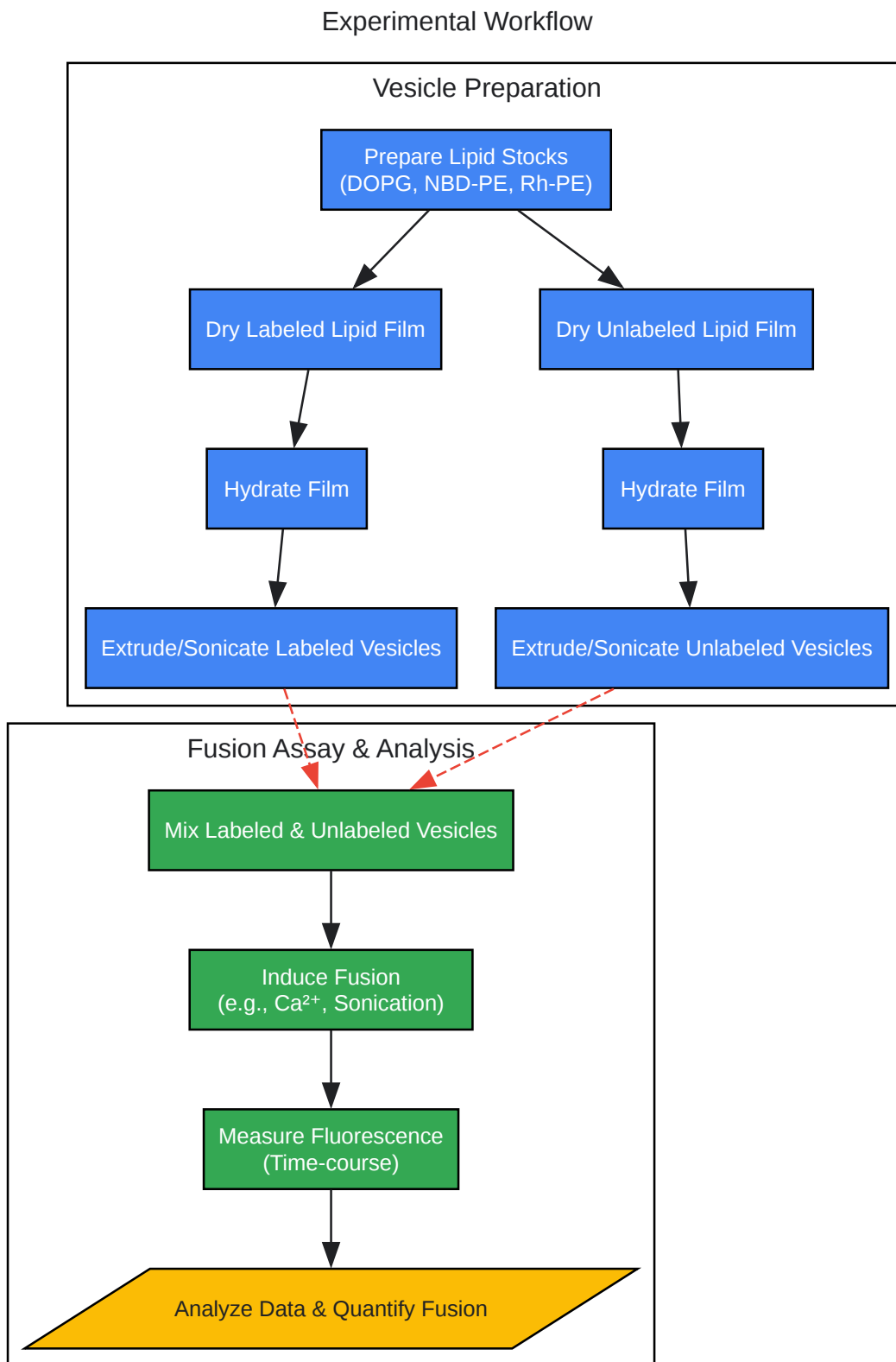
Table 2: Vesicle Lipid Formulations

Vesicle Type	Lipid Component	Molar Ratio (%)	Purpose
Labeled Vesicles	DOPG	98.5%	Main lipid component
NBD-PE (Donor)	0.75%	FRET donor probe	
Lissamine Rhodamine B PE (Acceptor)	0.75%	FRET acceptor probe	
Unlabeled Vesicles	DOPG	100%	Fusion partner

Note: The molar ratios of fluorescent probes can be optimized, but a 1:1 ratio of donor to acceptor is common.

### II. Experimental Procedures

The overall workflow involves preparing two populations of vesicles, inducing their fusion, and monitoring the resulting change in fluorescence.



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Caption: Workflow for the FRET-based membrane fusion assay.

#### Protocol 1: Preparation of DOPG Vesicles (Labeled and Unlabeled)

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using the lipid film hydration and extrusion method.

- Lipid Film Formation:
  - For labeled vesicles, mix appropriate volumes of DOPG, NBD-PE, and Rh-PE stock solutions in chloroform to achieve the molar ratios specified in Table 2.
  - For unlabeled vesicles, use only the DOPG stock solution.
  - In a round-bottom flask, evaporate the chloroform solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
  - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
  - Hydrate the dried lipid film with Hydration Buffer (see Table 1) to a final lipid concentration of 1-5 mM.
  - Vortex the flask vigorously for several minutes until the lipid film is fully resuspended, forming a milky suspension of multilamellar vesicles (MLVs).
- Vesicle Sizing (Extrusion):
  - Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).
  - Equilibrate the extruder and membrane by passing the hydration buffer through it.
  - Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles of a defined size. The solution should become clearer.

- Alternatively, for SUV preparation, the MLV suspension can be sonicated using a probe sonicator until the solution clarifies.[11]
- Storage:
  - Store the prepared vesicles at 4°C. They are typically stable for several days.[3]

## Protocol 2: Membrane Fusion Assay

- Spectrofluorometer Setup:
  - Set the excitation wavelength to 460 nm (for NBD-PE).[9][10]
  - Set the emission scan range from 480 nm to 650 nm to monitor the emission peaks of both NBD-PE (approx. 530 nm) and Rh-PE (approx. 590 nm).
  - Alternatively, monitor the fluorescence intensity at the NBD-PE emission maximum (e.g., 530 nm) over time.
- Assay Reaction:
  - In a fluorescence cuvette, add the unlabeled DOPG vesicles to the Assay Buffer. A typical ratio is 9 parts unlabeled to 1 part labeled vesicles, but this can be optimized.
  - Add the labeled vesicles to the cuvette and mix gently.
  - Record the initial fluorescence ( $F_0$ ) for a baseline reading.
- Initiation of Fusion:
  - Initiate the fusion reaction by adding a fusogenic agent (e.g.,  $\text{CaCl}_2$  to a final concentration of 2-5 mM for anionic vesicles) or by sonication.[9][10]
  - Immediately begin recording the fluorescence intensity over time ( $F(t)$ ) until the signal plateaus.
- Maximum Fluorescence Determination (Normalization):

- At the end of the kinetic measurement, add a detergent (e.g., Triton X-100 to a final concentration of 0.1% v/v) to completely disrupt all vesicles and achieve maximum probe dilution.
- Record the final, maximum fluorescence intensity ( $F_{max}$ ). This value represents 100% lipid mixing.[5]

### Protocol 3: Data Analysis and Quantification

The percentage of fusion at a given time point (t) is calculated by normalizing the observed fluorescence increase relative to the maximum possible increase.

The formula for calculating the percent fusion is:

$$\% \text{ Fusion}(t) = [ ( F(t) - F_0 ) / ( F_{max} - F_0 ) ] * 100$$

Where:

- $F(t)$  is the fluorescence intensity of the donor (NBD-PE) at time t.
- $F_0$  is the initial fluorescence intensity before the addition of the fusogen.
- $F_{max}$  is the maximum fluorescence intensity after the addition of detergent.

This calculation provides a quantitative measure of the extent of membrane fusion over time, allowing for the determination of initial fusion rates and final fusion extents.

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